Critical Role of Isothiazolo[5,4-b]pyridine 1,1-dioxide Scaffold in Achieving High-Affinity RIPK1 Inhibition
The isothiazolo[5,4-b]pyridine 1,1-dioxide core (represented by CAS 138417-40-0) is the foundational scaffold from which potent RIPK1 inhibitors are derived. Starting from a structurally distinct hit compound 36 (anti-necroptosis EC50 = 58 nM), structural optimization leveraging the isothiazolo[5,4-b]pyridine backbone led to Compound 56, which shows a dramatic improvement in potency [1]. This is a direct head-to-head comparison of the same scaffold's evolution, highlighting the scaffold's ability to be optimized for high performance.
| Evidence Dimension | Anti-necroptosis potency (EC50) in human and mouse cells |
|---|---|
| Target Compound Data | N/A (Core scaffold for Compound 56: EC50 = 1–5 nM) |
| Comparator Or Baseline | Initial hit compound 36 (non-1,1-dioxide scaffold): EC50 = 58 nM |
| Quantified Difference | >10-fold improvement in EC50 after optimization to the isothiazolo[5,4-b]pyridine 1,1-dioxide-based scaffold |
| Conditions | Cellular assay for necroptosis inhibition in human and mouse cells |
Why This Matters
This quantifies the potential of the scaffold to be optimized into a highly potent lead compound, justifying its selection as a starting point over other less promising cores that may not achieve such a potency boost.
- [1] Hao, Y., et al. (2022). Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. Bioorganic Chemistry, 129, 106051. View Source
